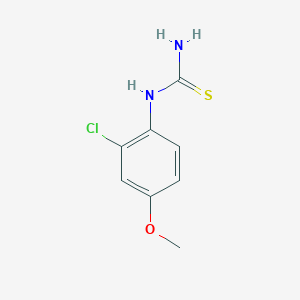

1-(2-Chloro-4-methoxyphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Chloro-4-methoxyphenyl)thiourea” is an organosulfur compound . It has a molecular weight of 216.69 .

Synthesis Analysis

Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . The specific synthesis process for “this compound” is not detailed in the available resources.Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C8H9ClN2OS/c1-12-5-2-3-7(6(9)4-5)11-8(10)13/h2-4H,1H3,(H3,10,11,13)" .Scientific Research Applications

Synthesis and Characterization

1-(2-Chloro-4-methoxyphenyl)thiourea and its derivatives are synthesized and characterized through various spectroscopic and structural analysis techniques. These compounds are often explored for their potential in forming complex structures and interactions with biological molecules. For example, a study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea revealed its synthesis, molecular docking, DNA binding, and cytotoxicity characteristics through DFT studies, NBO analysis, and MTT-assay against MCF-7 cell line, indicating its potential in drug design and cancer therapy research (Mushtaque et al., 2016).

Molecular Dynamics and Theoretical Studies

Theoretical studies, including DFT and molecular dynamics, provide insights into the stability, charge transfer, and reactive centers of thiourea derivatives. These investigations help in understanding the molecular behavior and potential applications in materials science and pharmacology. For instance, the structural and vibrational properties of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea were explored, showing significant insights into its electronic properties and potential as a new analgesic drug (Y. Sheena Mary et al., 2016).

Biological Activities and DNA Binding

Thiourea derivatives exhibit a range of biological activities, including DNA binding, cytotoxicity, and potential antibacterial and antifungal properties. Research on nitrosubstituted acyl thioureas, for example, has demonstrated significant DNA interaction capabilities and preliminary investigations into their anti-cancer potencies, highlighting their importance in medical chemistry and drug development (Shaista Tahir et al., 2015).

Future Directions

Thiourea derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are known for their strong inhibitory effect on Gram-positive pathogens . Their potency was noticeable towards both planktonic and biofilm-forming structures of staphylococcal species . Thiourea-derived connections also exert cytotoxicity against different cell line tissues . Additionally, thiourea compounds are extensively used for coordination complexes with metal ions . These promising properties suggest that “1-(2-Chloro-4-methoxyphenyl)thiourea” and similar compounds could have potential future applications in various fields.

properties

IUPAC Name |

(2-chloro-4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2OS/c1-12-5-2-3-7(6(9)4-5)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDZDZXCJLVDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,2-Benzoxazol-3-yl)-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2877392.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2877396.png)

![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)